3,4-Diaminofurazan
Description
Properties
IUPAC Name |
1,2,5-oxadiazole-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJVSUCUNFXIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336977 | |
| Record name | 3,4-Diaminofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17220-38-1 | |
| Record name | 3,4-Diaminofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5-oxadiazole-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Microwave-Mediated Process
Microwave irradiation accelerates both steps of DAF synthesis, significantly improving efficiency.
Step 1: Synthesis of Diaminoglyoxime (DAG)
Glyoxime and hydroxylamine hydrochloride are irradiated in a microwave reactor at controlled power settings. The reaction completes in 2–3 minutes , compared to hours under conventional heating. Microwave energy enhances molecular agitation, promoting faster bond reorganization and reducing side reactions.
Step 2: Cyclization to this compound (DAF)
DAG is suspended in an alkaline solution (e.g., NaOH or KOH) and subjected to microwave irradiation for 20 minutes . The alkali facilitates deprotonation and cyclization, yielding DAF with minimal byproducts.
One-Pot Microwave Synthesis
A streamlined one-pot method consolidates both steps into a single reaction vessel. Glyoxime, hydroxylamine hydrochloride, and alkali are irradiated together for 25 minutes , directly producing DAF. This approach eliminates intermediate isolation, simplifying purification and improving overall yield.
Advantages of Microwave Techniques
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Reduced Reaction Time : Total synthesis time drops from >24 hours to 25 minutes.
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Higher Yields : Reported yields exceed 85%, attributed to suppressed side reactions.
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Energy Efficiency : Microwave-specific heating minimizes energy waste.
Comparative Analysis of Synthesis Methods
Reaction Parameters and Outcomes
The table below contrasts key metrics for conventional and microwave-assisted methods:
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Total Reaction Time | 24+ hours | 25 minutes |
| Yield | 60–70% | 80–85% |
| Energy Consumption | High | Low |
| Purification Complexity | Multi-step extraction | Filtration only |
Mechanistic Enhancements
Microwave irradiation enhances reaction kinetics through:
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Dielectric Heating : Polar molecules absorb microwave energy, increasing collision frequency.
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Selective Activation : Energy targets reaction intermediates, bypassing energy-intensive thermal pathways.
Experimental Data and Optimization
Microwave Reaction Conditions
Optimal parameters for one-pot synthesis include:
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Temperature : 80–100°C (maintained via microwave power modulation).
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Molar Ratios : Glyoxime : NHOH·HCl : NaOH = 1 : 2 : 2.
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Solvent : Water or ethanol-water mixtures.
Yield and Purity
Microwave-synthesized DAF exhibits:
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Purity : >95% (by HPLC).
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Crystallinity : Superior to conventional methods, reducing the need for recrystallization.
Applications and Industrial Relevance
The efficiency of microwave synthesis aligns with industrial demands for scalable, cost-effective production. DAF’s role in high-energy materials—such as 3-nitro-1,2,4-triazol-5-one (NTO) derivatives—makes its rapid synthesis critical for defense and aerospace sectors .
Chemical Reactions Analysis
Types of Reactions
3,4-Diaminofurazan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as 3,3’-diamino-4,4’-azoxyfurazan.
Substitution: It can react with vinyl ethers to form enaminofurazans, which exist as chelate complexes.
Cyclization: It can undergo oxidative macrocyclocondensation to form macrocyclic polydiazenofurazans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium monopersulfate and dibromoisocyanurate
Substitution: Reactions with vinyl ethers are typically carried out under mild conditions using IR and PMR spectroscopy for analysis.
Cyclization: Oxidative cyclocondensation is performed using dibromoisocyanurate under controlled conditions.
Major Products
3,3’-Diamino-4,4’-azoxyfurazan: Formed through oxidation.
Enaminofurazans: Formed through substitution reactions with vinyl ethers.
Macrocyclic Polydiazenofurazans: Formed through oxidative cyclocondensation.
Scientific Research Applications
Energetic Materials
3,4-Diaminofurazan serves as a critical precursor for synthesizing various energetic materials due to its high nitrogen content and favorable thermal properties.
- High Explosives : DAF is utilized in the formulation of insensitive high explosives (IHEs). Research indicates that derivatives of DAF, such as 3,3'-diamino-4,4'-azofurazan (DAAzF), exhibit improved performance and safety compared to traditional explosives like 2,2′,4,4′,6,6′-hexanitrostilbene (HNS) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) . These compounds are characterized by their ability to withstand accidental detonation while maintaining explosive efficiency.
- Performance Metrics : DAAzF has demonstrated an impact sensitivity greater than 320 cm when tested against HNS's sensitivity of 54 cm . This makes DAF-derived compounds suitable for applications where safety is paramount.
Green Electrosynthesis
Recent advancements have highlighted the potential of DAF in green chemistry through electrochemical methods.
- Electrosynthesis of Energetic Materials : A novel method has been developed for the electrosynthesis of DAAzF from DAF using low-energy conditions. This process not only synthesizes energetic materials but also produces hydrogen concurrently . The use of advanced catalysts like WS/Pt has enabled this process to operate at significantly lower voltages compared to traditional methods.
- Environmental Benefits : This method reduces the hazards associated with conventional synthesis that often involves toxic reagents and high temperatures. The electrosynthesis pathway provides a safer and more sustainable approach to producing energetic materials .
Biological Applications
Beyond its roles in energetic materials and synthetic chemistry, DAF's structural characteristics suggest potential biological applications.
- Biological Activity : Compounds derived from the azofurazan framework have been identified as biologically active molecules. They may act as suppressants of soluble guanylate cyclase, indicating potential therapeutic applications . The high nitrogen content and unique bonding structures in these compounds may contribute to their biological efficacy.
Case Study 1: Development of Insensitive High Explosives
A study explored the formulation of explosives using DAAzF alongside TATB. The findings indicated that formulations containing DAAzF significantly improved performance metrics while maintaining insensitivity to accidental initiation .
Case Study 2: Green Electrosynthesis
Research demonstrated a successful electrochemical synthesis of DAAzF from DAF under mild conditions. This approach not only reduced energy consumption but also minimized environmental impact by avoiding hazardous reagents commonly used in traditional methods .
Mechanism of Action
The mechanism of action of 3,4-diaminofurazan involves the opening of the five-membered heterocyclic furazan ring, leading to the rupture of carbon-nitrogen and nitrogen-oxygen bonds. This results in the formation of nitrogen monoxide as a major decomposition product . The compound’s energetic properties are attributed to its high nitrogen content and the presence of an “active” oxygen atom within the ring, which enhances its reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
3,3’-Diamino-4,4’-azoxyfurazan (DAAF)
- Structure : DAAF features an azoxy bridge linking two furazan rings, providing higher oxygen balance than DAF .
- Thermal Stability : DAAF decomposes at ~260°C, slightly higher than DAF’s ~230°C, due to its extended conjugation and azoxy group .
- Energetic Performance : DAAF’s detonation velocity (7,680 m/s) and pressure (25.9 GPa) exceed DAF’s, making it superior for explosive formulations .
- Sensitivity : DAAF is less sensitive to impact (IS >40 J) compared to DAF (IS ~25 J) .
Triazole-1-Oxide Energetic Salts (e.g., Compound 177)
- Synthesis : Derived from DAF via nitration-cyclization, yielding salts with detonation velocities up to 9,089 m/s .
- Energy Density : Triazole-1-oxide derivatives exhibit higher energy density (e.g., 1.94 g/cm³ for compound 177) than DAF (1.66 g/cm³) .
- Sensitivity : Extremely low impact sensitivity (>40 J), outperforming DAF in safety .
DAF-ADNP Cocrystal
- Properties: The cocrystal of DAF and 4-amino-3,5-dinitropyrazole (ADNP) is melt-castable, addressing processing challenges in munitions manufacturing .
- Advantage : Reduces void space in cast charges compared to hydraulic pressing, enhancing performance consistency .
5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine
- Structure : A DAF derivative with fluorine and nitro groups enhancing oxygen content .
- Thermal Stability : Decomposes at 195°C, lower than DAF, but its melt-castability (melting point: 85°C) enables versatile applications .
- Detonation Performance : Superior to DAF, with a detonation velocity of 8,450 m/s .
Dibenzo[f,h]furazano[3,4-b]quinoxalines
- Application: Non-energetic derivatives used in optoelectronics due to extended π-conjugation from fused quinoxaline-furazan systems .
- Synthesis : Formed via DAF condensation with aryl glyoxals under acidic conditions (79% yield) .
Comparative Data Table
Biological Activity
3,4-Diaminofurazan (DAF) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of DAF, focusing on its anti-inflammatory properties, synthesis methods, and applications in energetic materials.
This compound is a nitrogen-rich heterocyclic compound that has garnered attention for its role as a precursor in the synthesis of various energetic materials. The synthesis of DAF has been reported using various methods, including oxidation reactions that yield derivatives such as 3,3'-diamino-4,4'-azoxyfurazan (DAAF) and 3,3'-diamino-4,4'-azofurazan (DAAzF) .
Table 1: Synthesis Methods of this compound
| Method | Description | Yield |
|---|---|---|
| Oxidation with Peroxides | Utilizes peroxide reagents to oxidize DAF into DAAF or DAAzF | Up to 75% |
| Electrochemical Synthesis | Green electrosynthesis coupled with hydrogen production | Not specified |
| Aqueous Buffer Reaction | Reaction in buffered aqueous solutions yielding pure DAAF | 60% |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of DAF and its derivatives. For instance, research indicates that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. The half-maximal inhibitory concentration (IC50) values for these compounds against COX-1 and COX-2 enzymes have been documented.
Table 2: Inhibitory Potency of DAF Derivatives on COX Enzymes
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 34.4 ± 0.10 |
| 4d | Not specified | 23.8 ± 0.20 |
In vivo studies demonstrated that certain derivatives of DAF exhibited anti-inflammatory effects comparable to established drugs like celecoxib and diclofenac . These findings suggest that DAF could serve as a scaffold for developing new anti-inflammatory agents.
The mechanism by which DAF exerts its anti-inflammatory effects appears to be linked to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 enzymes at both mRNA and protein levels . This was evidenced through Western blotting and RT-PCR analyses conducted on RAW264.7 cells treated with DAF derivatives.
Case Studies
- Carrageenan-Induced Paw Edema : In a study assessing the anti-inflammatory activity through carrageenan-induced paw edema in rats, several DAF derivatives demonstrated significant reduction in edema comparable to indomethacin .
- Cotton Pellet-Induced Granuloma : Another study evaluated the efficacy of DAF derivatives in cotton pellet-induced granuloma tests, further supporting their potential as anti-inflammatory agents .
Applications in Energetic Materials
Beyond its medicinal applications, DAF is also explored for its utility in energetic materials due to its high nitrogen content, which contributes to the performance characteristics of explosives and propellants. The green electrosynthesis method not only reduces hazardous waste but also enhances the efficiency of producing nitrogen-rich compounds .
Q & A
Q. How do conflicting reports on thermal stability align with experimental protocols?
- Resolution : Open vs. sealed DSC pans alter decomposition kinetics. Sealed pans suppress sublimation, shifting decomposition onset by 10–15°C. Consistency in crucible type (platinum vs. alumina) and sample mass (1–3 mg) is critical for reproducibility .
Tables
Table 1 : Key Cocrystal Properties of this compound
| Coformer | Hygroscopicity Reduction (%) | Stability Improvement (°C) | Reference |
|---|---|---|---|
| ADN | 55 | +30 | |
| 18-crown-6 | 40 | +20 |
Table 2 : Electrochemical Derivatization Outcomes
| Derivative | Conversion Efficiency (%) | Impact Sensitivity (J) | Reference |
|---|---|---|---|
| DAAF | 85 | 8 | |
| Azofuroxan | 72 | 12 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
